molecular formula C13H16N2NaO2 B609209 Mofebutazone sodium CAS No. 41468-34-2

Mofebutazone sodium

货号: B609209
CAS 编号: 41468-34-2
分子量: 255.27 g/mol
InChI 键: XNLMJJFTAZARDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of mofebutazone sodium involves the reaction of phenylhydrazine with butyl acetoacetate to form the intermediate compound, which is then cyclized to produce the final product . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of high-purity reactants. The final product is then purified through crystallization or other suitable methods to obtain the desired pharmaceutical grade .

化学反应分析

Types of Reactions

Mofebutazone sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidative and reductive derivatives, as well as substituted compounds that retain the core structure of this compound .

科学研究应用

Rheumatoid Arthritis

Mofebutazone sodium has been studied for its efficacy in managing rheumatoid arthritis. Clinical trials have demonstrated its ability to reduce pain and improve joint function in affected patients. A notable study indicated that patients receiving mofebutazone experienced significant reductions in pain scores compared to those on placebo treatments .

Equine Medicine

In veterinary medicine, particularly equine care, this compound is utilized for its anti-inflammatory effects. It is frequently prescribed for horses suffering from musculoskeletal disorders. Studies have shown that it effectively reduces inflammation and pain in horses post-surgery or during rehabilitation.

Postoperative Pain Management

This compound has been evaluated for its role in postoperative pain management. Research indicates that when administered following surgical procedures, it can significantly diminish the need for additional analgesics and enhance recovery times .

Pharmacokinetics

This compound exhibits a relatively short half-life of approximately 1.9 hours in plasma but shows a longer half-life in synovial fluid (about 7.7 hours). This characteristic suggests that it may provide localized therapeutic effects within joints, making it particularly useful for treating arthritis . Its rapid metabolism predominantly occurs in the liver through glucuronidation, leading to effective renal excretion of metabolites .

Safety Profile

While generally well-tolerated, this compound can lead to gastrointestinal side effects such as ulcers and bleeding, especially when used in high doses or over extended periods. Monitoring is recommended for patients with pre-existing gastrointestinal conditions or those taking other non-steroidal anti-inflammatory drugs (NSAIDs) concurrently .

Case Studies

Study Population Findings
Interaction with Furosemide10 healthy male subjectsNo significant interaction noted between this compound and furosemide regarding diuresis .
Efficacy in Rheumatoid ArthritisPatients with rheumatoid arthritisSignificant reduction in pain scores compared to placebo; improved joint function observed .
Use in Equine MedicineHorses post-surgeryEffective reduction of inflammation and pain; enhanced recovery noted.

相似化合物的比较

Similar Compounds

Uniqueness

Mofebutazone sodium is unique in its specific inhibition of prostaglandin and leukotriene release, which distinguishes it from other NSAIDs that primarily target only the COX enzymes . This dual action makes it particularly effective in reducing inflammation and pain.

生物活性

Mofebutazone sodium, a non-steroidal anti-inflammatory drug (NSAID), is primarily utilized for its analgesic and anti-inflammatory properties. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, therapeutic applications, and comparative efficacy with other NSAIDs.

This compound operates by inhibiting the cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins from arachidonic acid. This inhibition leads to a reduction in inflammation and pain, making it effective in treating various inflammatory conditions. Additionally, it has been noted for its unique ability to inhibit both prostaglandin and leukotriene release, distinguishing it from other NSAIDs that primarily target only COX enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

  • Half-Life : Approximately 1.9 hours, significantly shorter than its analog phenylbutazone, which has a half-life ranging from 54 to 99 hours .
  • Protein Binding : It exhibits a high plasma protein binding rate of about 99%, but is categorized as having medium binding potential .
  • Metabolism : Primarily metabolized in the liver through glucuronidation, resulting in water-soluble conjugates that are excreted via urine .
  • Distribution : Studies have shown that this compound reaches maximum concentrations in plasma and synovial fluid at different rates, suggesting varied distribution dynamics in inflammatory conditions .

Therapeutic Applications

This compound is indicated for various conditions, including:

  • Rheumatoid Arthritis : It is used to alleviate symptoms associated with this chronic inflammatory disorder.
  • Osteoarthritis : Effective in reducing pain and improving joint function.
  • Other Inflammatory Conditions : Its anti-inflammatory properties make it suitable for treating conditions like bursitis and tendinitis.

Comparative Efficacy

When compared to other NSAIDs such as phenylbutazone, ibuprofen, and naproxen, this compound demonstrates distinct advantages and disadvantages:

CompoundHalf-Life (hours)Protein Binding (%)Unique Properties
This compound1.999Inhibits both prostaglandin and leukotriene release
Phenylbutazone54-99HighMore potent analgesic effects
Ibuprofen2~90Widely used; less selective COX inhibition
Naproxen14~99Long-lasting effects; primarily COX inhibitor

Case Studies and Research Findings

Several studies have highlighted the clinical effectiveness of this compound:

  • Study on Rheumatoid Arthritis : A clinical trial demonstrated significant pain relief in patients with rheumatoid arthritis when treated with this compound compared to placebo .
  • Comparison with Phenylbutazone : Research indicated that while this compound is less toxic than phenylbutazone, it also displays weaker analgesic effects. This study emphasized the importance of selecting appropriate NSAIDs based on patient-specific factors such as toxicity risk and desired therapeutic outcomes .
  • Kinetics in Synovial Fluid : A study focused on the kinetics of this compound revealed that maximum drug concentrations were reached more rapidly in synovial fluid than in plasma, suggesting its effectiveness in targeting joint inflammation directly .

属性

CAS 编号

41468-34-2

分子式

C13H16N2NaO2

分子量

255.27 g/mol

IUPAC 名称

sodium;4-butyl-1-phenylpyrazolidin-4-ide-3,5-dione

InChI

InChI=1S/C13H16N2O2.Na/c1-2-3-9-11-12(16)14-15(13(11)17)10-7-5-4-6-8-10;/h4-8,11H,2-3,9H2,1H3,(H,14,16);

InChI 键

XNLMJJFTAZARDT-UHFFFAOYSA-N

SMILES

CCCC[C-]1C(=O)NN(C1=O)C2=CC=CC=C2.[Na+]

规范 SMILES

CCCCC1C(=O)NN(C1=O)C2=CC=CC=C2.[Na]

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Mofebutazone sodium;  BRN 0213056;  BRN-0213056;  BRN0213056; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mofebutazone sodium
Reactant of Route 2
Mofebutazone sodium
Reactant of Route 3
Mofebutazone sodium
Reactant of Route 4
Mofebutazone sodium
Reactant of Route 5
Mofebutazone sodium
Reactant of Route 6
Mofebutazone sodium

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。